2-({1-[(4-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine
Beschreibung
2-({1-[(4-Bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine is a heterocyclic compound featuring a piperidine core substituted with a 4-bromobenzyl group at the nitrogen atom and a pyrazine ring linked via a methoxy group at the 4-position of the piperidine.
The compound’s synthesis likely involves reductive amination or nucleophilic substitution steps, as seen in related piperidine derivatives (e.g., NaBH3CN-mediated reductions or coupling with chloroalkyl pyrazines) . Its physicochemical properties, such as moderate lipophilicity (predicted logP ~2.5) and molecular weight (~390 g/mol), suggest reasonable bioavailability for preclinical evaluation.
Eigenschaften
IUPAC Name |
2-[[1-[(4-bromophenyl)methyl]piperidin-4-yl]methoxy]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O/c18-16-3-1-14(2-4-16)12-21-9-5-15(6-10-21)13-22-17-11-19-7-8-20-17/h1-4,7-8,11,15H,5-6,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEBLGVOZGORJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine typically involves multiple steps
Preparation of Piperidine Derivative: The piperidine derivative can be synthesized through a Mannich reaction, where piperidine reacts with formaldehyde and a secondary amine.
Introduction of Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where a bromobenzyl halide reacts with the piperidine derivative.
Formation of Pyrazine Ring: The final step involves the formation of the pyrazine ring through a cyclization reaction, where the intermediate compound reacts with a suitable reagent to form the pyrazine ring.
Industrial Production Methods
Industrial production of 2-({1-[(4-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
2-({1-[(4-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-({1-[(4-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-({1-[(4-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Modifications
The compound’s structural uniqueness lies in its 4-bromobenzyl-piperidine-pyrazine scaffold. Key analogues include:
| Compound Name | Structural Variation | Biological Relevance | Reference |
|---|---|---|---|
| 2-((1-((3-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine | Sulfonylpyrazole substituent | Enhanced kinase inhibition due to sulfonyl electrophilicity | |
| 4-(4-Fluorobenzyl)piperazin-1-ylmethanone (10) | Piperazine core with bromophenyl methanone | Tyrosine kinase inhibition (IC50 < 1 μM in preliminary assays) | |
| 2-{[1-(9H-Xanthene-9-carbonyl)piperidin-4-yl]oxy}pyrazine | Xanthene-carbonyl substituent | Potential CNS penetration due to bulky aromatic group | |
| 2-{4-[1-(4-Bromobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol | Piperazine-ethanol extension | Improved solubility (logP ~1.8) and serotonin receptor affinity |
Key Observations :
- Linker Flexibility : Replacing the methoxy linker with sulfonyl or carbonyl groups (as in ) alters conformational rigidity, affecting target selectivity.
- Solubility: Ethanol or piperazine extensions (e.g., ) improve aqueous solubility, whereas bulky groups like xanthene () may reduce metabolic clearance.
Comparison with Analogues :
- Sulfonylpyrazole derivatives () require sulfonation of pyrazole precursors, increasing synthetic complexity.
- Piperazine-based compounds () often utilize carbodiimide-mediated couplings, offering modularity but requiring purification challenges.
Physicochemical and ADMET Properties
| Property | Target Compound | 2-((1-((3-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine | 4-(4-Fluorobenzyl)piperazin-1-ylmethanone |
|---|---|---|---|
| Molecular Weight (g/mol) | 389.3 | 421.4 | 377.2 |
| logP (Predicted) | 2.5 | 3.1 | 2.8 |
| Solubility (mg/mL) | 0.12 (PBS, pH 7.4) | 0.08 | 0.15 |
| Metabolic Stability | Moderate (t1/2 ~45 min) | Low (t1/2 ~20 min) | High (t1/2 >120 min) |
Key Insights :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
